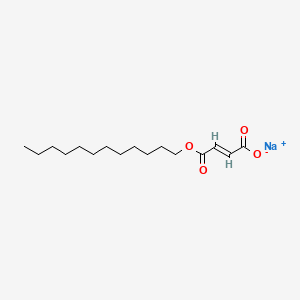
Sodium lauryl fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium lauryl fumarate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and pharmaceutical applications due to its ability to reduce surface tension and enhance the solubility of other compounds. This compound is a derivative of fumaric acid and lauryl alcohol, combining the properties of both to create a versatile and effective surfactant.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium lauryl fumarate is synthesized through the esterification of fumaric acid with lauryl alcohol, followed by neutralization with sodium hydroxide. The reaction typically occurs under acidic conditions to facilitate the esterification process. The general reaction can be represented as follows:
Fumaric Acid+Lauryl Alcohol→Lauryl Fumarate
Lauryl Fumarate+Sodium Hydroxide→Sodium Lauryl Fumarate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where fumaric acid and lauryl alcohol are combined under controlled temperatures and pressures. The resulting lauryl fumarate is then neutralized with sodium hydroxide to produce the final product. The process is optimized to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Sodium lauryl fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the lauryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Lauryl fumarate can be oxidized to lauryl fumaric acid.
Reduction: Reduction can yield lauryl alcohol and fumaric acid.
Substitution: Substitution reactions can produce various lauryl-substituted derivatives.
Aplicaciones Científicas De Investigación
Sodium lauryl fumarate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve the delivery of hydrophobic drugs.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Industry: Applied in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
Mecanismo De Acción
Sodium lauryl fumarate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. At the molecular level, it aligns at the interface of water and hydrophobic substances, creating micelles that encapsulate the hydrophobic molecules, thereby increasing their solubility.
Comparación Con Compuestos Similares
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar properties but different chemical structure.
Sodium stearyl fumarate: Similar in function but with a stearyl group instead of a lauryl group.
Sodium dodecyl sulfate: A common surfactant used in various applications, similar in function but with a different alkyl chain length.
Uniqueness
Sodium lauryl fumarate is unique due to its specific combination of fumaric acid and lauryl alcohol, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring enhanced solubility and stability of hydrophobic compounds.
Propiedades
Número CAS |
68498-23-7 |
|---|---|
Fórmula molecular |
C16H27NaO4 |
Peso molecular |
306.37 g/mol |
Nombre IUPAC |
sodium;(E)-4-dodecoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H28O4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;/h12-13H,2-11,14H2,1H3,(H,17,18);/q;+1/p-1/b13-12+; |
Clave InChI |
WOSBSWKAYVDFBJ-UEIGIMKUSA-M |
SMILES isomérico |
CCCCCCCCCCCCOC(=O)/C=C/C(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


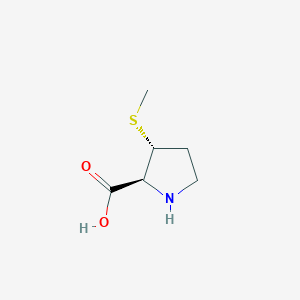

![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol](/img/structure/B12859335.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B12859339.png)
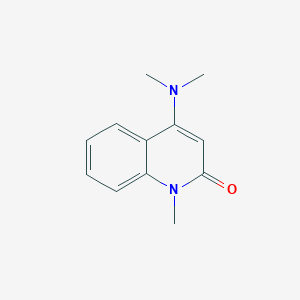
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
![4-[2-(Benzyloxy)ethyl]thiomorpholine-3-carboxylic acid](/img/structure/B12859353.png)
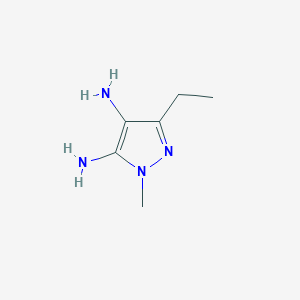
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
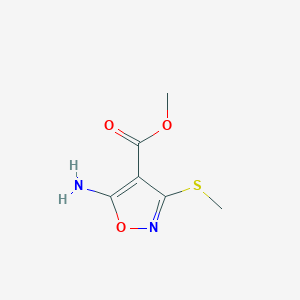
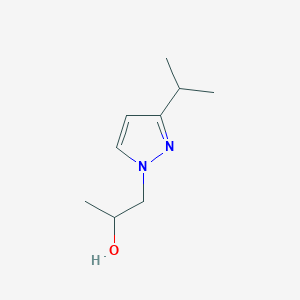
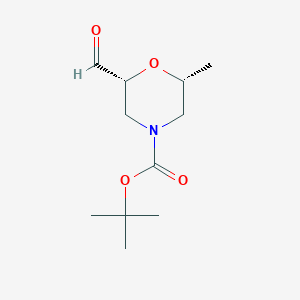
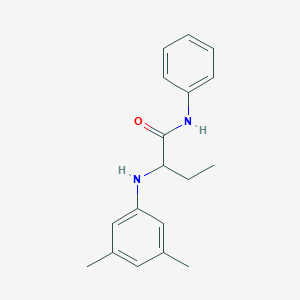
![2-(Bromomethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12859389.png)
